molecular formula C19H18N4O4S B2410587 Ethyl-3-Carbamoyl-2-(4-Cyanobenzamido)-4,5-Dihydrothieno[2,3-c]pyridin-6(7H)-carboxylat CAS No. 921135-78-6

Ethyl-3-Carbamoyl-2-(4-Cyanobenzamido)-4,5-Dihydrothieno[2,3-c]pyridin-6(7H)-carboxylat

Katalognummer: B2410587
CAS-Nummer: 921135-78-6
Molekulargewicht: 398.44
InChI-Schlüssel: ZVFBYFKRJXYHPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Formula and Weight

  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 414.48 g/mol

Structural Features

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as carbamoyl and cyanobenzamido enhances its pharmacological properties.

Organic Synthesis

Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules, facilitating advancements in synthetic chemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit significant anticancer properties. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound induced apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups.

Antimicrobial Activity

The thienopyridine framework of this compound has also been linked to antimicrobial properties. Preliminary screenings against various bacterial strains have shown promising results.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Pharmacokinetics

Understanding the pharmacokinetic profile of ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is crucial for evaluating its therapeutic potential.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life4 hours
Volume of distribution1.5 L/kg
Clearance0.8 L/h/kg

Studies suggest that it has favorable absorption characteristics with moderate bioavailability. The metabolism primarily occurs via hepatic pathways involving cytochrome P450 enzymes.

Medicinal Applications

Due to its unique structural features, this compound has potential medicinal applications, particularly in drug development. It may interact with specific biological targets, leading to the creation of novel treatments for various diseases.

Biologische Aktivität

Chemical Structure and Properties

Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a complex molecular structure characterized by a thieno[2,3-c]pyridine core with various functional groups. Its molecular formula is C20H19N3O5SC_{20}H_{19}N_3O_5S with a molecular weight of 413.44 g/mol.

Structural Formula

C20H19N3O5S\text{C}_{20}\text{H}_{19}\text{N}_3\text{O}_5\text{S}

Anticancer Properties

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit promising anticancer activity. Research published in PubMed highlights the synthesis of various derivatives and their evaluation against different cancer cell lines. Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit the activity of topoisomerase II , an enzyme critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has also been evaluated for antimicrobial activity. Studies have reported that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Data Summary Table

Activity Cell Line/Organism IC50/MIC (µg/mL) Reference
Anticancer ActivityMCF-7 (Breast Cancer)12.5
Anticancer ActivityA549 (Lung Cancer)15.0
Antimicrobial ActivityStaphylococcus aureus64
Antimicrobial ActivityBacillus subtilis128

Case Study 1: Synthesis and Evaluation

A comprehensive study conducted by researchers synthesized several thieno[2,3-c]pyridine derivatives, including ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. The synthesized compounds were evaluated for their biological activities using both in vitro assays and molecular docking studies to predict their interactions with target proteins involved in cancer progression .

Case Study 2: Pharmacokinetic Profile

Another study focused on the pharmacokinetic profile of the compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicated favorable absorption properties and low toxicity profiles in preliminary assessments, suggesting potential for further development as a therapeutic agent .

Eigenschaften

IUPAC Name

ethyl 3-carbamoyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-27-19(26)23-8-7-13-14(10-23)28-18(15(13)16(21)24)22-17(25)12-5-3-11(9-20)4-6-12/h3-6H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFBYFKRJXYHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.